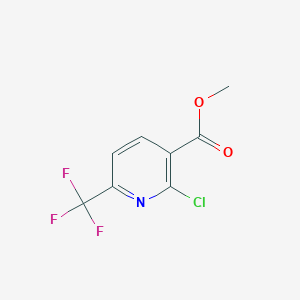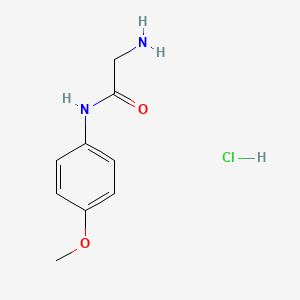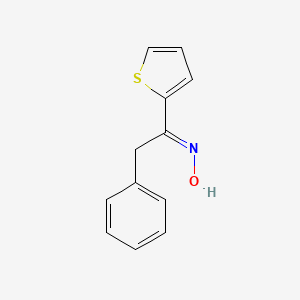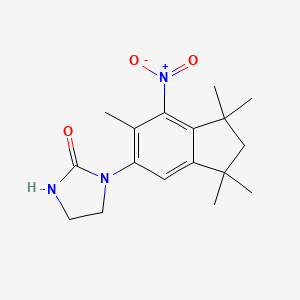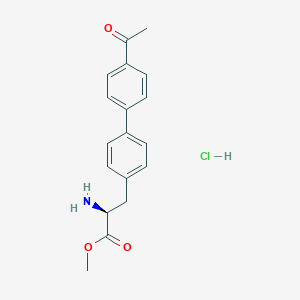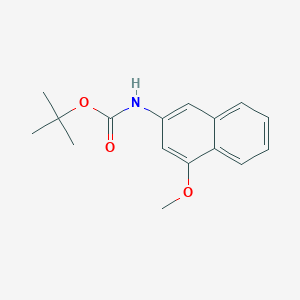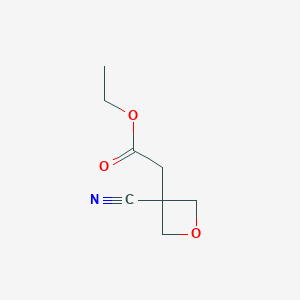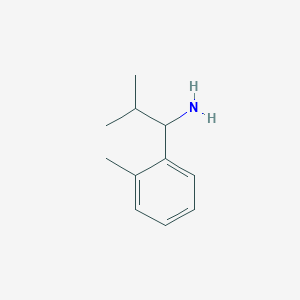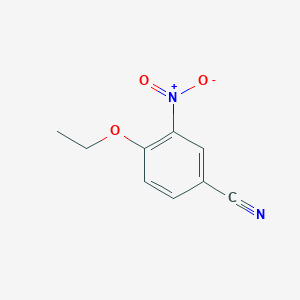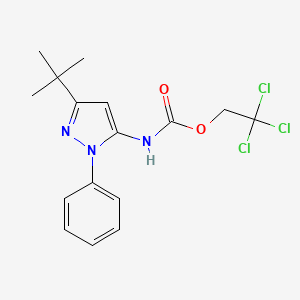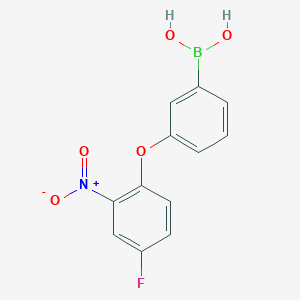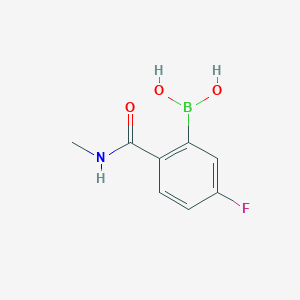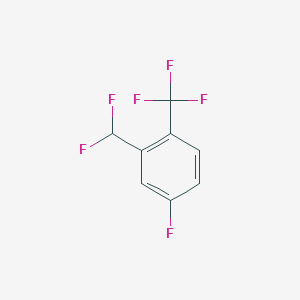
2-(二氟甲基)-4-氟-1-(三氟甲基)苯
描述
“2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene” is an organic compound that contains the difluoromethyl group . This group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Chemical Reactions Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . Site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes .
科学研究应用
Application 1: Defluorinative Functionalization in Organic Chemistry
- Summary of the Application: The compound is used in a process called defluorinative functionalization. This process converts the trifluoromethyl group to the difluoromethyl motifs, which is an efficient synthetic strategy. This method is particularly beneficial in the pharmaceutical, agrochemical, and materials sectors .
- Methods of Application or Experimental Procedures: The method involves a C (sp3)–F bond defluorinative functionalization of the trifluoromethyl group via difluoromethyl anion in flow. This approach enables diverse functional group transformations .
- Results or Outcomes: The methodology offers a versatile platform for drug and agrochemical discovery, overcoming the limitations associated with fluorinated motifs .
Application 2: Late-stage Difluoromethylation
- Summary of the Application: This compound is used in late-stage difluoromethylation processes. These processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .
- Methods of Application or Experimental Procedures: The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
- Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
Application 3: Synthesis of Trifluoromethyl Ethers
- Summary of the Application: The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry . This compound is used in the synthesis of trifluoromethyl ethers .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of the compound with other reagents to form the trifluoromethoxy group .
- Results or Outcomes: The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity . This has led to the development of new pharmaceuticals and agrochemicals .
Application 4: Design and Synthesis of Emitters
- Summary of the Application: This compound is used in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . This field of research is particularly beneficial in the development of new materials for optoelectronic devices .
- Methods of Application or Experimental Procedures: The synthesis involves the reaction of the compound with other reagents to form the desired emitter . The process is guided by both experimental and computational methods .
- Results or Outcomes: The derivative of 9,9-dimethyl-9-10-dihydroacridine and 1,4-bis(trifluoromethyl)benzene was found to be a promising blue TADF emitter with a high singlet charge transfer onset of 2.91 eV . This compound demonstrated cyan electroluminescence .
Application 5: Synthesis of Fluorinated Compounds
安全和危害
未来方向
The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an active area of research . The number of applications for these compounds continues to grow, making the development of fluorinated organic chemicals an increasingly important research topic .
属性
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXMEXBAAFADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
CAS RN |
1214358-19-6 | |
| Record name | 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)
